molecular formula C18H15ClN2S2 B12609183 Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-43-7

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12609183
CAS No.: 651316-43-7
M. Wt: 358.9 g/mol
InChI Key: HDAJQLKIFTVBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 651316-43-7 Molecular Formula: C₁₈H₁₅ClN₂S₂ Structural Features:

  • A pyrimidine core substituted at position 2 with chlorine, position 4 with a methylthio (-SMe) group, position 5 with a phenyl ring, and position 6 with a 4-(methylthio)phenyl moiety.
  • The compound exhibits high lipophilicity due to aromatic phenyl rings and sulfur-containing substituents, which may enhance membrane permeability but reduce aqueous solubility.

This structure is distinct from simpler pyrimidine derivatives due to its dual methylthio groups and bulky aromatic substitutions.

Properties

CAS No.

651316-43-7

Molecular Formula

C18H15ClN2S2

Molecular Weight

358.9 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C18H15ClN2S2/c1-22-14-10-8-13(9-11-14)16-15(12-6-4-3-5-7-12)17(23-2)21-18(19)20-16/h3-11H,1-2H3

InChI Key

HDAJQLKIFTVBMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles . The reaction conditions often involve the use of dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide . These reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, dimethylamine, sodium phenoxide, and potassium fluoride . Reaction conditions typically involve the use of polar aprotic solvents like DMSO or DMF and controlled temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, such as 2,4-bis-methylthiopyrimidine and its analogs

Scientific Research Applications

Anti-inflammatory Activity

Pyrimidine derivatives are known for their anti-inflammatory properties. The specific compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies indicate that modifications on the pyrimidine ring can enhance its potency against COX-2, making it a candidate for further pharmacological development.

Antimicrobial Properties

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound's structural features allow it to interact with microbial enzymes, disrupting their function. For example, derivatives of similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

Antiviral Potential

Recent studies have explored the antiviral activities of pyrimidine compounds. The presence of specific functional groups can enhance their efficacy against viruses such as HIV and influenza. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .

Agrochemical Applications

Pyrimidine derivatives are also utilized in agrochemicals, particularly as herbicides and fungicides. The unique chemical structure allows these compounds to effectively target specific biological pathways in plants and fungi, leading to effective pest control strategies.

Case Study 1: COX-2 Inhibition

A study conducted on a series of chlorinated pyrimidines demonstrated that modifications at the 4 and 6 positions significantly increased COX-2 selectivity. The compound showed an IC50 value indicating strong inhibition compared to non-chlorinated analogs.

Case Study 2: Antimicrobial Efficacy

In vitro testing of pyrimidine derivatives against a panel of bacterial strains revealed that certain modifications led to enhanced antibacterial activity. For instance, a derivative with a methylthio group exhibited superior activity against resistant strains of Staphylococcus aureus .

Comparison Table of Biological Activities

Compound NameKey FeaturesBiological Activity
Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-Chlorinated pyrimidineSelective COX-2 inhibitor
6-Chloro-2-(4-(methylsulfonyl)phenyl)pyrimidin-4-amineSulfonamide derivativeCOX-2 inhibitor
Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylatesDihydro-pyrimidineAntioxidant activity

Mechanism of Action

The mechanism of action of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Tetrahydropyrimidine Analogues

Example: (2-Imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone ()

  • Key Differences: Saturation: Partially saturated pyrimidine ring (1,2,3,4-tetrahydropyrimidine) vs. fully aromatic core in the target compound. Functional Groups: Imino (-NH) group at position 2 vs. chlorine in the target. Implications:

Chloro-Substituted Pyrimidines with Methylthio Groups

Example : 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile (CAS 118996-61-5, )

  • Key Differences: Substituents: Cyano (-CN) group at position 5 vs. phenyl in the target. Implications:
  • The electron-withdrawing cyano group increases electrophilicity at position 5, enhancing reactivity toward nucleophiles.

Amino- and Methoxy-Substituted Pyrimidines

Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Key Differences: Functional Groups: Methoxy (-OMe) and aminomethyl (-CH₂NH₂) groups vs. methylthio and chloro in the target. Implications:
  • Methoxy and amino groups enhance hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.
  • Fluorine substitution on the phenyl ring (as in ) introduces electronegativity, affecting electronic distribution and intermolecular interactions .

Pyrimidines with Fused Rings

Example : 6-Chlorofurochromenylidenepyrimidinamines ()

  • Key Differences :
    • Fused furochromene ring system vs. simple phenyl substitutions in the target.
    • Implications :
  • Extended conjugation from fused rings may enhance UV absorption and fluorescence properties.
  • Furochromene moieties are associated with analgesic and anti-inflammatory activities, whereas the target’s methylthio groups may favor different pharmacological profiles .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Chlorine at Position 2: Increases electrophilicity, making the compound susceptible to nucleophilic substitution reactions. This contrasts with amino- or methoxy-substituted derivatives, which are less reactive at this position.
  • Methylthio Groups: The -SMe groups at positions 4 and 6 contribute to lipophilicity and may act as hydrogen-bond acceptors. Comparatively, cyano or methoxy groups alter electronic density and solubility .

Biological Activity

Pyrimidine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The compound Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is particularly noteworthy due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with several substituents:

  • Chlorine atom at the 2-position
  • Methylthio groups at the 4 and 6 positions
  • Phenyl groups at the 5 and 4 positions

These modifications enhance its reactivity and selectivity in biological systems. The presence of electron-donating (methylthio) and electron-withdrawing (chlorine) groups contributes to its unique pharmacological profile.

Pyrimidine derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has shown potential as a selective COX-2 inhibitor, which plays a crucial role in inflammatory processes. Studies indicate that modifications on the pyrimidine ring can enhance its potency against COX-2, making it a candidate for anti-inflammatory therapies.
  • Nucleophilic Substitution Reactions : The chlorinated structure allows for nucleophilic attacks by amines or thiols, leading to the formation of various substituted derivatives that may exhibit different biological activities.
  • Anticancer Activity : Similar pyrimidine derivatives have been studied for their anticancer properties, often through mechanisms involving the inhibition of key enzymes necessary for DNA synthesis and repair .

Biological Activity

The biological activity of Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- can be summarized as follows:

Activity Type Description
Anti-inflammatory Selective inhibition of COX-2; potential for treating inflammatory diseases .
Anticancer Potential mechanisms include inhibition of DNA synthesis pathways; further studies needed .
Antimicrobial Related compounds have demonstrated antimicrobial properties; further investigation required.

Case Studies and Research Findings

  • In Vitro Studies on COX Inhibition : Research has shown that certain pyrimidine derivatives exhibit significant COX-2 inhibitory activity with IC50 values comparable to established drugs like celecoxib. For instance, compounds structurally related to the target compound exhibited IC50 values around 0.04 μmol .
  • Antitumor Activity : A study on related pyrimidines demonstrated effective inhibition of cancer cell proliferation in vitro, suggesting that modifications similar to those in our compound could yield promising anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of electron-releasing groups enhances anti-inflammatory activity. This suggests that further optimization of substituents on the pyrimidine ring could lead to more potent derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.